Cas no 33993-67-8 (b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate))

b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate) structure
33993-67-8 structure
Nome del prodotto:b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
Numero CAS:33993-67-8
MF:C22H24O9
MW:432.420567512512
CID:319432
PubChem ID:6450264

b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate) Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
    • [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate
    • [2-Hydroxy-4-(hydroxymethyl)phenyl]6-O-(3-phenyl-1-oxo-2-propenyl)-β-D-allopyranoside
    • 2-Hydroxy-4-(hydroxymethyl)phenyl 6-O-[(2E)-3-phenylprop-2-enoyl]-beta-D-allopyranoside
    • 2-Hydroxy-4-hydroxymethylphenyl 6-O-cinnamoyl-beta-D-allopyranoside
    • beta-D-allopyranoside, 2-hydroxy-4-(hydroxymethyl)phenyl 6-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-
    • beta-D-Allopyranoside, 2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
    • Rubropilosin
    • SCHEMBL8821200
    • 33993-67-8
    • Inchi: InChI=1S/C22H24O9/c23-11-14-6-8-16(15(24)10-14)30-22-21(28)20(27)19(26)17(31-22)12-29-18(25)9-7-13-4-2-1-3-5-13/h1-10,17,19-24,26-28H,11-12H2/b9-7+/t17-,19-,20-,21-,22-/m1/s1
    • Chiave InChI: HNOZXQFKIYWTHH-HQSWATCJSA-N
    • Sorrisi: OCC1=CC=C(O[C@@H]2O[C@H](COC(/C=C/C3=CC=CC=C3)=O)[C@@H](O)[C@@H](O)[C@H]2O)C(O)=C1

Proprietà calcolate

  • Massa esatta: 432.142032
  • Massa monoisotopica: 432.142032
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 8
  • Complessità: 592
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 146

Proprietà sperimentali

  • Densità: 1.457
  • Punto di ebollizione: 730.3°C at 760 mmHg
  • Punto di infiammabilità: 255.5°C
  • Indice di rifrazione: 1.668
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.